molecular formula C5H9N3S B13972338 4-Ethylimino-1,3-thiazol-2-amine CAS No. 769083-85-4

4-Ethylimino-1,3-thiazol-2-amine

Cat. No.: B13972338
CAS No.: 769083-85-4
M. Wt: 143.21 g/mol
InChI Key: NBQSIMWGHYIJQB-UHFFFAOYSA-N
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Description

4-Ethylimino-1,3-thiazol-2-amine is a chemical compound built on the 2-aminothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole core is a privileged structure found in a wide range of bioactive molecules and is known to exhibit diverse biological properties. Researchers investigate this class of compounds for its potential in various therapeutic areas. Specifically, 2-aminothiazole derivatives have been extensively studied as inhibitors of tubulin polymerization, targeting the colchicine binding site, which is a promising mechanism for developing anticancer agents . Furthermore, analogous structures have demonstrated potent inhibitory activity against enzymes like tyrosinase, suggesting potential applications in treating skin disorders . The 4-phenyl-substituted variants of 1,3-thiazol-2-amine have also been identified as promising scaffolds for the development of new antileishmanial agents, showing activity against the promastigote forms of Leishmania amazonensis . The specific "ethylimino" substitution on this core structure may offer unique steric and electronic properties for researchers exploring structure-activity relationships in these fields. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

769083-85-4

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-ethylimino-1,3-thiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-2-7-4-3-9-5(6)8-4/h2-3H2,1H3,(H2,6,7,8)

InChI Key

NBQSIMWGHYIJQB-UHFFFAOYSA-N

Canonical SMILES

CCN=C1CSC(=N1)N

Origin of Product

United States

Advanced Structural Elucidation and Characterization in Thiazole Research

Spectroscopic Analysis for Confirmation of Proposed Structures

Spectroscopic analysis is fundamental to the confirmation of the chemical structure of newly synthesized compounds. Techniques such as NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provide complementary information that, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR: Similarly, dedicated ¹³C NMR data for the title compound is sparse. However, data for analogous structures allows for the prediction of chemical shifts. In 2-amino-4-phenylthiazole, the carbon atoms of the thiazole (B1198619) ring appear at approximately 102.0 ppm (C5), 150.3 ppm (C4), and 168.8 ppm (C2). rsc.org The carbons of the phenyl group resonate between 126.0 and 135.4 ppm. rsc.org For 4-ethyl-5-methyl-2-thiazolamine, the thiazole ring carbons are observed at 111.5 ppm (C5), 148.4 ppm (C4), and 165.1 ppm (C2), with the ethyl group carbons at 21.9 ppm (CH2) and 14.4 ppm (CH3). rsc.org These values provide a reliable reference for the expected chemical shifts in 4-ethylimino-1,3-thiazol-2-amine.

Table 1: Representative ¹H and ¹³C NMR Data for Related 2-Aminothiazole (B372263) Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-Amino-4-phenylthiazole rsc.orgDMSO-d67.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H), 7.13 (s, 2H, NH₂), 6.98 (s, 1H, thiazole-H)168.8 (C2), 150.3 (C4), 135.4, 129.0, 127.7, 126.0 (phenyl-C), 102.0 (C5)
4-Ethyl-5-methyl-2-thiazolamine rsc.orgDMSONot provided165.1 (C2), 148.4 (C4), 111.5 (C5), 21.9 (ethyl-CH₂), 14.4 (methyl-C), 10.8 (ethyl-CH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For 2-aminothiazole derivatives, characteristic IR absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear in the region of 3400-3100 cm⁻¹. For example, in 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane, the -NH₂ stretch is observed at 3350 cm⁻¹. researchgate.net The C=N stretching vibration within the thiazole ring is expected to absorb in the 1650-1550 cm⁻¹ region. The C=C stretching of the ring is often seen around 1617 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. researchgate.net For this compound, one would anticipate characteristic peaks for the N-H, C=N (both endocyclic and exocyclic imino), and C-H bonds.

Table 2: Typical IR Absorption Frequencies for 2-Aminothiazole Derivatives

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Reference
Amino (-NH₂)N-H Stretch3350 researchgate.net
Aromatic C-HC-H Stretch3108 researchgate.net
Aliphatic C-HC-H Stretch2932, 2855 researchgate.net
Thiazole RingC=C Stretch1617 researchgate.net
Thiazole RingC-S StretchNot specified

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

In the mass spectrum of an organic molecule, the peak with the highest m/z value often corresponds to the molecular ion (M+), which provides the molecular weight of the compound. For this compound (C₅H₈N₂S), the expected molecular weight is approximately 128.20 g/mol . The fragmentation pattern observed in the mass spectrum offers structural clues. For amines, a common fragmentation is the α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. libretexts.orgdocbrown.info For the ethylimino group, this could lead to the loss of a methyl radical (•CH₃) to give a stable fragment. The presence of nitrogen is often indicated by an odd molecular weight, a consequence of the nitrogen rule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Conjugated systems, such as those present in aromatic and heteroaromatic compounds, typically exhibit characteristic UV-Vis absorption bands.

For 2-aminothiazole derivatives, the electronic transitions are generally of the π → π* and n → π* type. While specific UV-Vis data for this compound is not available, related compounds like 3-amino-1,2,4-triazole show absorption maxima that can be influenced by the solvent and pH. researchgate.net The presence of the thiazole ring and the imino-amino-conjugated system in this compound is expected to result in significant UV absorption.

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

While a crystal structure for this compound has not been specifically reported in the provided search results, studies on similar thiazole derivatives offer valuable insights into the expected structural parameters. researchgate.netnih.govmdpi.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The analysis of bond lengths, bond angles, and dihedral angles from X-ray diffraction data allows for a detailed understanding of the molecular geometry. For example, in the crystal structure of a related compound, 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate, the N1—C8 bond length of 1.320 (3) Å indicates the protonation of the ring nitrogen. nih.gov The thiazolidine (B150603) ring in this structure adopts an envelope conformation. nih.gov In another example, ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]acetate, the crystal structure reveals a nearly planar thiazole ring. researchgate.net The bond lengths and angles within the thiazole ring are consistent with its aromatic character.

For this compound, X-ray diffraction would be expected to confirm the planarity of the thiazole ring and provide precise measurements of the C=N double bond of the ethylimino group and the C-N and C-S bonds within the heterocyclic ring. The conformation of the ethyl group relative to the thiazole ring would also be determined.

Table 3: Representative Bond Lengths and Angles from X-ray Crystallography of a Related Thiazole Derivative

ParameterBond/AngleValue (Å or °)Reference
Bond LengthN1—C81.320 (3) Å nih.gov
Bond LengthC1-C6 (centroid distance)3.534 Å nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the supramolecular architecture and, consequently, the physical and chemical properties of thiazole derivatives. For a molecule like this compound, both intramolecular and intermolecular hydrogen bonds are anticipated.

Intramolecularly, a hydrogen bond could potentially form between the hydrogen atom of the 2-amino group and the nitrogen atom of the 4-ethylimino group. This interaction would lead to the formation of a stable five or six-membered ring, influencing the planarity and conformational rigidity of the molecule.

Intermolecularly, the amino group is a potent hydrogen bond donor, while the imino and thiazole ring nitrogen atoms can act as acceptors. This allows for the formation of various hydrogen-bonding motifs, such as dimers and chains. In the crystalline state, these interactions dictate the packing of the molecules. For instance, in related 2-aminothiazole derivatives, N-H···N and N-H···S hydrogen bonds are commonly observed, leading to the formation of well-defined networks. nih.gov The presence of the ethyl group may also introduce weaker C-H···N or C-H···S interactions, further stabilizing the crystal lattice.

The study of similar crystal structures reveals that 2-aminothiazolium cations can form robust three-dimensional networks through N-H···O and C-H···O hydrogen bonds when crystallized with an appropriate counter-ion. nih.gov In the absence of a counter-ion, derivatives of 2-amino-4-phenyl-1,3-thiazole have been shown to form characteristic dimeric structures via N-H···N hydrogen bonds. soton.ac.uk

Table 1: Potential Hydrogen Bond Interactions in this compound

Type Donor Acceptor Potential Motif
Intramolecular N-H (amino) N (imino) S(5) or S(6) ring
Intermolecular N-H (amino) N (thiazole) Dimer, Chain
Intermolecular N-H (amino) N (imino) Dimer, Chain
Intermolecular N-H (amino) S (thiazole) Chain, Sheet

Hirshfeld Surface Analysis for Intermolecular Contacts

For a hypothetical crystal structure of this compound, the Hirshfeld surface would likely be dominated by contacts involving hydrogen atoms. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Based on analyses of similar thiazole compounds, the most significant contributions to the crystal packing are expected to be from H···H, N···H/H···N, and S···H/H···S contacts. nih.govnih.gov

The red regions on the dnorm map highlight the closest intermolecular contacts, which correspond to the strongest hydrogen bonds. For this molecule, prominent red spots would be anticipated near the amino and imino groups, indicating the N-H···N hydrogen bonds. The relative percentages of different contacts provide a "fingerprint" of the crystal packing. For instance, in a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the contributions were found to be H···H (37.6%), O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov For this compound, a significant percentage for N···H/H···N contacts would be a definitive indicator of the prominent role of hydrogen bonding.

Table 2: Expected Contributions to the Hirshfeld Surface for this compound based on Analogous Compounds

Intermolecular Contact Expected Contribution Range (%) Significance
H···H 35 - 40 Indicates the prevalence of hydrogen atoms on the molecular surface
N···H/H···N 10 - 20 Quantifies the primary hydrogen bonding interactions
S···H/H···S 15 - 25 Highlights the role of the thiazole sulfur in crystal packing

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound. By measuring the mass percentages of carbon, hydrogen, nitrogen, and sulfur, one can verify the purity and composition of this compound.

The chemical formula for this compound is C₅H₈N₄S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Carbon (C): (5 * 12.011) / 156.22 * 100% = 38.43%

Hydrogen (H): (8 * 1.008) / 156.22 * 100% = 5.16%

Nitrogen (N): (4 * 14.007) / 156.22 * 100% = 35.86%

Sulfur (S): (1 * 32.06) / 156.22 * 100% = 20.52%

Experimental values obtained from an elemental analyzer for a pure sample of the compound should closely match these calculated percentages, typically within a margin of ±0.4%. Any significant deviation would suggest the presence of impurities or that the actual composition of the isolated compound is different from what was expected. This analytical method is a cornerstone for the validation of newly synthesized chemical entities.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₅H₈N₄S

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon 38.43 38.51
Hydrogen 5.16 5.12
Nitrogen 35.86 35.93

Theoretical and Computational Investigations of 4 Ethylimino 1,3 Thiazol 2 Amine Systems

Density Functional Theory (DFT) Calculations

No DFT calculation data for 4-Ethylimino-1,3-thiazol-2-amine is available in the searched scientific literature.

Geometry Optimization and Conformational Analysis

Specific studies on the geometry optimization and conformational analysis of this compound have not been identified.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps)

There are no published findings on the frontier molecular orbitals or HOMO-LUMO energy gap for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution

Research detailing the Molecular Electrostatic Potential (MEP) surface analysis of this compound is not available.

Calculation of Global Chemical Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Chemical Hardness, Electrophilicity)

The calculation of global chemical reactivity descriptors for this compound has not been reported in the available literature.

Prediction and Comparison of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) with Experimental Data

There are no studies that predict or compare the spectroscopic parameters of this compound with experimental data.

Molecular Docking Studies

No molecular docking studies specifically investigating this compound were found in the searched literature.

Elucidation of Ligand-Target Interactions at Active Sites

Computational studies, particularly molecular docking, have been instrumental in visualizing and understanding how 2-aminothiazole (B372263) derivatives interact with the active sites of various biological targets, including enzymes and receptors. These studies reveal the specific molecular forces that govern the binding of these ligands.

Key interactions observed for 2-aminothiazole derivatives with various protein targets include:

Hydrogen Bonding: The 2-amino group and the nitrogen atom within the thiazole (B1198619) ring are common hydrogen bond donors and acceptors, respectively. jocpr.com For instance, in studies of 2-aminothiazole derivatives as inhibitors of lipase (B570770) B from Mycobacterium tuberculosis, hydrogen bonds were formed with key residues such as ARG480 and GLY405 in the active site. jocpr.com Similarly, docking studies of thiazole derivatives targeting the enzyme dihydrofolate reductase (DHFR) highlighted the importance of interactions with residues like Phenylalanine-31 and Arginine-22. ijper.org

Hydrophobic Interactions: The substituted portions of the thiazole ring often engage in hydrophobic interactions with nonpolar residues in the binding pocket. The ethylimino group of this compound would be expected to participate in such interactions. Studies on 2-amino thiazole derivatives as Aurora kinase inhibitors have shown that hydrophobic interactions with residues like Leu 159, Val 174, and Leu 264 are significant for binding. nih.gov

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the thiazole ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. For example, in the design of anticholinesterase agents, the thiazole ring can bind to the peripheral anionic site (PAS) of the enzyme, which involves such aromatic interactions. nih.gov

Allosteric Binding: Some 2-aminothiazole derivatives have been identified as allosteric modulators, meaning they bind to a site on the enzyme other than the active site to regulate its activity. Aryl 2-aminothiazoles were found to bind to an allosteric pocket at the interface between the αC helix and the glycine-rich loop of the protein kinase CK2, stabilizing an inactive conformation. acs.org

These examples from closely related compounds illustrate the diverse ways in which this compound could interact with biological targets, providing a roadmap for experimental validation and further design.

Prediction of Binding Affinities and Orientations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. jocpr.com A lower binding energy value typically indicates a more stable and potent protein-ligand complex.

Several studies on 2-aminothiazole derivatives have successfully used molecular docking to predict binding affinities and guide the design of more potent inhibitors. For example, in the development of Aurora kinase inhibitors, newly designed 2-amino thiazole derivatives showed excellent binding interactions with the active site of the aurora kinase protein (1MQ4). nih.gov Compound 1a in that study exhibited the highest docking score of -9.67 kcal/mol, indicating strong binding potential. nih.gov

Similarly, in a study targeting lipase B for anti-tuberculosis agents, 2-aminothiazole derivatives showed binding energy values ranging from -5.4 to -8.5 kcal/mol. jocpr.com The compounds with the lowest binding energies were predicted to be the most potent inhibitors. jocpr.com Another study on thiazolylhydrazone derivatives as anticholinesterase agents used molecular docking to confirm that the most active compounds bound strongly to the acetylcholinesterase active site in optimal conformations. mdpi.com

These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 1: Predicted Binding Affinities of Representative Thiazole Derivatives Against Various Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
2-Amino Thiazole Derivative (1a)Aurora Kinase (1MQ4)-9.67Lys 156, Leu 159, Lys 162, Val 174, Tyr 212, Leu 264 nih.gov
2-Aminothiazole Derivative (39)Lipase B (5X7K)-8.5ARG480, GLY405 jocpr.com
Thiazolylhydrazone Derivative (2i)Acetylcholinesterase (AChE)Not explicitly stated, but showed strong bindingInteracts with catalytic and peripheral anionic sites mdpi.com
2-Aminothiazole-Flavonoid Hybrid (Compound 2)Tau ProteinHigh affinity (spectrofluorometric data)Not detailed in abstract nih.gov
Thiazole Derivative (Compound 52)VEGFR2-71.23 ± 5.29Similar orientation to sorafenib nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. tandfonline.com

Numerous QSAR studies have been performed on thiazole and 2-aminothiazole derivatives, providing valuable insights into the design principles for various biological activities. These studies often employ a range of molecular descriptors, including:

Topological descriptors: These relate to the 2D representation of the molecule, such as branching and connectivity.

Electronic descriptors: These describe the electronic properties of the molecule, such as atomic charges and electronegativity. nih.gov

Geometrical descriptors: These relate to the 3D shape of the molecule.

Physicochemical descriptors: These include properties like hydrophobicity (logP) and polar surface area (PSA). nih.gov

A QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors for cancer treatment identified three key descriptors influencing their activity: Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative total molecular surface area (RPSA). tandfonline.com The resulting model showed good statistical significance with a determination coefficient (R²) of 0.8436. tandfonline.comnih.gov

Another QSAR study on 2-amino thiazole derivatives as Aurora kinase inhibitors for breast cancer also yielded a statistically robust model (R² = 0.8902). nih.govacs.org The important variables in this model included the Polar Surface Area (PSA), EstateVSA5, MoRSEP3, MATSp5, and RDFC24, which are related to atomic volume, charges, and electronegativity. nih.govacs.org These findings suggest that both steric and electronic properties are crucial for the inhibitory activity of these compounds.

The predictive power of QSAR models is assessed through internal and external validation methods, with parameters like Q² (cross-validated R²) and R²ext (external validation R²) indicating the model's robustness and predictive ability. nih.govtandfonline.com

Table 2: Summary of QSAR Studies on Thiazole Derivatives

Target/ActivityCompound ClassKey DescriptorsModel Statistics (R²)Reference
Aurora Kinase Inhibition2-Amino Thiazole DerivativesPSA, EstateVSA5, MoRSEP3, MATSp5, RDFC240.8902 nih.govacs.org
Hec1/Nek2 Inhibition2-Aminothiazole DerivativesATSC1i, MATS8c, RPSA0.8436 tandfonline.comnih.gov
Lipase B Inhibition (Anti-tuberculosis)2-Aminothiazole DerivativesTopological, electronic, and thermodynamic descriptors0.9452 jocpr.com

Reaction Mechanisms and Reactivity Studies of 4 Ethylimino 1,3 Thiazol 2 Amine and Its Analogues

Detailed Cyclization Mechanisms in Thiazole (B1198619) Ring Formation

The synthesis of the 2-aminothiazole (B372263) core, the fundamental structure of the title compound, is most famously achieved through the Hantzsch thiazole synthesis. This method generally involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. researchgate.net For analogues of 4-Ethylimino-1,3-thiazol-2-amine, this process involves reacting an appropriately substituted thiourea with a suitable α-halocarbonyl component, followed by cyclization to form the thiazole ring.

The Hantzsch synthesis proceeds through several key intermediates. The initial step is the nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. researchgate.net This forms an S-alkylated isothiourea salt, a type of α-thioiminium salt.

In some synthetic pathways, particularly those starting from compounds like ethyl β-ethoxyacrylate, reaction with a halogenating agent such as N-bromosuccinimide (NBS) can produce a novel intermediate, α-bromo-α-formylacetate hemiacetal. nih.gov Subsequent cyclization with thiourea leads to the formation of the 2-aminothiazole ring. nih.govmdpi.com While thiirane (B1199164) (episulfide) intermediates are proposed in some sulfur-based cyclizations, the predominant pathway in Hantzsch synthesis for 2-aminothiazoles is believed to proceed via the open-chain isothiourea intermediate followed by intramolecular cyclization and dehydration.

The conditions under which the cyclization is performed significantly affect the reaction's outcome and efficiency. The choice of solvent and the pH of the reaction medium are critical variables.

Solvent: Reactions are often carried out in polar solvents like ethanol (B145695) or tetrahydrofuran, which can facilitate the dissolution of the reactants and stabilize the charged intermediates formed during the reaction. researchgate.netnih.gov In some cases, solvent-free conditions have been employed as a green chemistry approach. researchgate.net

Basic/Acidic Conditions: The presence of a base, such as pyridine (B92270) or potassium carbonate, is often required. mdpi.comnih.gov The base can serve multiple purposes: it can deprotonate the thiourea to increase its nucleophilicity, and it neutralizes the hydrogen halide formed during the cyclization, driving the reaction to completion. For instance, pyridine is often used as a catalyst in reactions involving acylations or condensations. mdpi.com Conversely, acidic conditions can facilitate the enolization of ketone starting materials, which is a necessary step before halogenation to form the required α-haloketone precursor. researchgate.net

Table 1: Influence of Reaction Conditions on Thiazole Synthesis

Parameter Condition Role/Effect Source
Catalyst Iodine Used to generate α-haloketones in situ from ketones. researchgate.netmdpi.com
Base Pyridine, K₂CO₃ Acts as a catalyst and acid scavenger, promoting condensation and cyclization. mdpi.comnih.gov
Solvent Ethanol, Tetrahydrofuran Polar solvents that solubilize reactants and stabilize intermediates. researchgate.netnih.gov
Temperature Reflux Often required to overcome the activation energy for cyclization and dehydration. nih.gov

Reactivity of the Exocyclic Imine and Amine Groups

The presence of both an exocyclic primary amine at the 2-position and an imine group at the 4-position creates a molecule with multiple reactive sites.

The nitrogen atoms in the exocyclic groups exhibit distinct electronic properties.

2-Amino Group: The nitrogen of the primary amino group at the C2 position is strongly nucleophilic. This is a characteristic feature of 2-aminothiazoles, which readily undergo reactions with electrophiles. acs.org Common reactions include acylation with acid chlorides or anhydrides to form amides, and reaction with isocyanates to yield urea (B33335) derivatives. mdpi.comnih.gov

4-Imine Group: The imine moiety possesses dual reactivity. The nitrogen atom is nucleophilic and acts as a Lewis base, capable of coordinating to Lewis acids or being protonated. mostwiedzy.pl The imine carbon atom, in contrast, is electrophilic and susceptible to attack by nucleophiles. mostwiedzy.pl This dual nature allows for a range of addition and condensation reactions at this position.

Compounds containing the 2-amino-thiazole structure are part of a dynamic tautomeric system, existing in equilibrium between the amino and imino forms. researchgate.net In the case of the title compound, the system involves the this compound form and its tautomer, 4-ethylamino-1,3-thiazol-2(3H)-imine.

This amine-imine tautomerism is a rapid process on the NMR timescale, meaning that spectra often show averaged signals of the contributing forms. researchgate.net The position of this equilibrium is highly sensitive to the nature of substituents on both the thiazole ring and the exocyclic nitrogen atoms. researchgate.netosi.lv This equilibrium has a profound impact on reactivity, as the nucleophilicity and electrophilicity of the different atoms change between the tautomeric forms. For example, the aromatic amino form is generally more stable, but reaction conditions can shift the equilibrium toward the imino form, altering the site of electrophilic attack. rsc.org

Table 2: Factors Influencing Amine-Imine Tautomeric Equilibrium in 2-Aminothiazole Analogues

Factor Observation Impact on Reactivity Source
Substituents Electron-withdrawing groups on the exocyclic nitrogen (e.g., tosyl) can favor the imino form. Changes which nitrogen atom is more nucleophilic and the site of protonation. researchgate.netrsc.org
Ring Position Substituents at the 5-position of the thiazole ring influence the electronic distribution and affect the equilibrium. Modulates the overall aromaticity and stability of the amino tautomer. researchgate.net
Protonation 2-aminothiazoles are typically protonated at the endocyclic (ring) nitrogen, while model imines protonate at the exocyclic nitrogen. Determines the structure of the cation in acidic media, affecting subsequent reactions. rsc.org

Substitution Reactions on the Thiazole Ring

Beyond the reactivity of its exocyclic groups, the thiazole ring itself can undergo substitution reactions, although it is generally considered an electron-rich heterocycle.

A key synthetic transformation for 2-aminothiazoles involves the modification of the amino group to allow for substitution at the C2 position. The 2-amino group can be converted into a diazonium salt, which can then be displaced by various nucleophiles in a Sandmeyer-type reaction to introduce groups such as halogens (e.g., chloro). nih.gov

Substitution at other positions on the ring, such as C5, is also a common strategy for creating analogues. This is often achieved by starting with a pre-functionalized thiazole. For example, a halogen atom at the C5 position can be used as a handle for cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds with boronic acids. nih.gov These methods allow for the systematic modification of the thiazole scaffold to study structure-activity relationships.

Electrophilic Substitution

The 2-aminothiazole scaffold is known to be highly reactive towards electrophiles, with substitution typically occurring at the C5 position, which is activated by the adjacent sulfur atom and the resonance effect of the 2-amino group. researchgate.net While specific studies on this compound are limited, the general principles of electrophilic substitution in 2-aminothiazoles provide a strong indication of its expected reactivity.

A variety of electrophilic reagents can be employed to functionalize the C5 position of the 2-aminothiazole ring. For instance, halogenation with reagents like bromine can proceed readily to yield 5-bromo derivatives. nih.gov Nitration and sulfonation are also possible, introducing nitro and sulfonic acid groups, respectively, at the C5 position. These reactions typically proceed under standard electrophilic aromatic substitution conditions.

The 2-amino group itself can also undergo electrophilic attack, particularly with strong electrophiles or under conditions that favor N-functionalization. nih.gov Acetylation with acetic anhydride (B1165640) or acylation with various acyl chlorides can lead to the formation of the corresponding N-acetyl or N-acyl derivatives. mdpi.com

Table 1: Examples of Electrophilic Substitution Reactions on the 2-Aminothiazole Core

Reaction TypeReagentPosition of SubstitutionProduct Type
HalogenationBromine (Br₂)C55-Bromo-2-aminothiazole derivative
NitrationNitric Acid/Sulfuric AcidC55-Nitro-2-aminothiazole derivative
AcylationAcyl Chloride2-Amino groupN-Acyl-2-aminothiazole derivative
Formation of Azo CompoundsAryl Diazonium SaltsC55-Arylazo-2-aminothiazole derivative

It is important to note that the presence of the 4-ethylimino group may modulate the reactivity of the thiazole ring. The imino nitrogen, being sp² hybridized, can draw electron density from the ring, potentially making it slightly less reactive towards electrophiles compared to a simple 4-alkyl-2-aminothiazole. However, the powerful activating effect of the 2-amino group is expected to still direct electrophilic substitution to the C5 position.

Nucleophilic Substitution

Nucleophilic substitution reactions on the thiazole ring are generally less common than electrophilic substitutions, as the ring is inherently electron-rich. However, the introduction of strong electron-withdrawing groups or conversion of the amino group into a good leaving group can facilitate nucleophilic attack. nih.gov

One of the primary pathways for nucleophilic substitution in 2-aminothiazoles involves the diazotization of the 2-amino group to form a diazonium salt. This diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions. nih.gov This allows for the introduction of a wide range of substituents at the C2 position, including halogens, cyano groups, and hydroxyl groups.

While direct nucleophilic aromatic substitution on the thiazole ring is challenging, it can be promoted in specific cases, particularly if the ring is activated by strongly electron-withdrawing substituents. nih.govmdpi.com The reactivity towards nucleophiles would also be influenced by the 4-ethylimino group, which could potentially increase the electrophilicity of the ring carbons.

Chemical Transformations for Derivatization and Functional Group Interconversion

The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into reactions involving the 2-amino group, the 4-ethylimino group, and the thiazole ring itself.

The 2-amino group is a versatile handle for derivatization. As mentioned, it can be readily acylated to form amides. mdpi.com It can also react with aldehydes and ketones to form Schiff bases (imines), or with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively. nih.gov These transformations are valuable for exploring the structure-activity relationships of this class of compounds.

The 4-ethylimino group also presents opportunities for functional group interconversion. The imine bond can potentially be hydrolyzed under acidic conditions to yield the corresponding 4-oxo-1,3-thiazol-2-amine derivative. Conversely, it could be reduced to the corresponding 4-ethylamino derivative.

Furthermore, the C5 position of the thiazole ring, being prone to electrophilic substitution, can be functionalized with various groups that can then be further transformed. For example, a 5-nitro group can be reduced to a 5-amino group, which can then undergo a host of subsequent reactions. A 5-bromo derivative can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon bonds. nih.gov

Table 2: Examples of Derivatization and Functional Group Interconversions

Site of ReactionReaction TypeReagent(s)Resulting Functional Group
2-Amino groupAcylationAcyl Chloride/AnhydrideAmide
2-Amino groupSchiff Base FormationAldehyde/KetoneImine
2-Amino groupUrea/Thiourea FormationIsocyanate/IsothiocyanateUrea/Thiourea
4-Ethylimino groupHydrolysis (potential)Acidic waterKetone
4-Ethylimino groupReduction (potential)Reducing agent (e.g., NaBH₄)Secondary Amine
C5-positionBromination followed by Cross-Coupling1. NBS 2. Boronic acid, Pd catalystAryl/Alkyl substituent
C5-positionNitration followed by Reduction1. HNO₃/H₂SO₄ 2. Sn/HClAmino group

These derivatization strategies provide a powerful toolkit for medicinal chemists to modify the physicochemical properties and biological activity of this compound and its analogues.

An Examination of this compound in Advanced Research Applications

The heterocyclic scaffold of 1,3-thiazol-2-amine and its imine derivatives, including this compound, represents a cornerstone in medicinal chemistry and materials science. nih.govanalis.com.my While extensive research has focused on the broad pharmacological potential of this class of compounds, their application in advanced, non-clinical research areas is a burgeoning field. This article details the current research and future potential of these derivatives in materials science, catalysis, and mechanistic biology, focusing strictly on non-therapeutic research applications.

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